molecular formula C7H12O4 B048107 2-Ethyl-2-methylsuccinic acid CAS No. 631-31-2

2-Ethyl-2-methylsuccinic acid

Cat. No. B048107
CAS RN: 631-31-2
M. Wt: 160.17 g/mol
InChI Key: FDYJJKHDNNVUDR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-ethyl-2-methylsuccinic acid and its derivatives has been explored through various chemical pathways. For instance, one study reported the synthesis of racemic and optically active 2-benzyl-2-methylsuccinic acids, highlighting the minimal effect on binding affinity by the incorporation of a methyl group contrary to expectations (Lee, Jin, & Kim, 1999). Another study focused on the synthesis of deuterium-labelled 2-(1-methylalkyl)succinate, revealing the deuterated β-position as an important reaction center in the anaerobic degradation of n-alkanes (Bian et al., 2015).

Molecular Structure Analysis

Investigations into the molecular structure of 2-ethyl-2-methylsuccinic acid derivatives have provided insights into their chemical interactions and potential as inhibitors. The X-ray crystal structure of a complex formed with 2-ethyl-2-methylsuccinic acid revealed a small cavity at the active site of carboxypeptidase A, accommodating the methyl group of the inhibitor (Lee, Jin, & Kim, 1999).

Chemical Reactions and Properties

The chemical reactions and properties of 2-ethyl-2-methylsuccinic acid and its analogs have been studied, including their roles as inhibitors and substrates in enzymatic reactions. For example, ethylmalonic and methylsuccinic aciduria in ethylmalonic encephalopathy arise from abnormal isoleucine metabolism, suggesting a functional deficiency of activity in vivo (Nowaczyk et al., 1998).

Physical Properties Analysis

The physical properties of 2-ethyl-2-methylsuccinic acid derivatives, such as crystal structure and hydrogen bonding patterns, have been characterized. The crystal structure of bis(2-ethyl-3-hydroxy-6-methylpyridinium) succinate-succinic acid demonstrated the formation of a three-dimensional network through intermolecular hydrogen bonds (Lyakhov et al., 2012).

Chemical Properties Analysis

The chemical properties of 2-ethyl-2-methylsuccinic acid include its reactivity and potential as a building block for further chemical synthesis. Studies have explored its use in the microbial production of branched-chain dicarboxylate 2-methylsuccinic acid, highlighting its application in the synthesis of polymers with extensive applications in coatings, cosmetic solvents, and bioplastics (Wang et al., 2018).

Scientific Research Applications

  • Synthesis of Deuterium-Labelled Compounds : Bian et al. (2015) developed a novel synthetic route for the synthesis of deuterium-labelled 2-(1-methylalkyl)succinate, which is important for studying anaerobic degradation of n-alkanes (Bian et al., 2015).

  • Pharmaceutical and Cosmetic Applications : Anderson, Edwards, and Whalley (1985) identified that metabolites produced by xylariaceous fungi, similar to 2-ethyl-2-methylsuccinic acid, have potential applications in pharmaceuticals and cosmetics (Anderson, Edwards, & Whalley, 1985).

  • Chiroptical Properties in Organic Synthesis : Van Leeuwen et al. (2010) demonstrated a stereospecific method for synthesizing 2-ethyl-3-methylsuccinic acids, noting their chiroptical properties in conformity with known absolute configurations (Van Leeuwen et al., 2010).

  • Biochemical Investigations : Rétey, Smith, and Zagalak (1978) conducted a study involving ethylmalonyl-CoA, a compound related to 2-ethyl-2-methylsuccinic acid, to understand the mechanism of the methylmalonyl-CoA mutase reaction (Rétey, Smith, & Zagalak, 1978).

  • Bioproduction and Industrial Applications : Wang et al. (2018) developed a biosynthetic route for 2-MSA (2-methylsuccinic acid), enabling high titer production in microbial hosts, with potential applications in bioplastics, coatings, and cosmetic solvents (Wang et al., 2018).

  • Polyamide Synthesis : Hattori and Kinoshita (1979) synthesized polyamides using dimethyl methylenesuccinate, a derivative of methylsuccinic acid, which has applications in various fields including materials science (Hattori & Kinoshita, 1979).

  • Conformational Analysis : Rétey et al. (1979) conducted conformational analysis of methylsuccinic acid, which is structurally similar to 2-ethyl-2-methylsuccinic acid, providing insights into its chemical behavior (Rétey et al., 1979).

  • Enzyme Inhibitor Research : Lee and Kim (2003) explored the potential of compounds similar to 2-ethyl-2-methylsuccinic acid as inhibitors for carboxypeptidase A, which has implications in biochemical and pharmaceutical research (Lee & Kim, 2003).

  • Metabolic Disorder Studies : Nowaczyk et al. (1998) linked ethylmalonic encephalopathy, a metabolic disorder, to abnormal isoleucine metabolism, where compounds like methylsuccinic acid are relevant markers (Nowaczyk et al., 1998).

properties

IUPAC Name

2-ethyl-2-methylbutanedioic acid
Source PubChem
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InChI

InChI=1S/C7H12O4/c1-3-7(2,6(10)11)4-5(8)9/h3-4H2,1-2H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDYJJKHDNNVUDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201031616
Record name 2-Ethyl-2-methylsuccinic acid
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Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Ethyl-2-methylsuccinic acid

CAS RN

631-31-2
Record name 2-Ethyl-2-methylsuccinic acid
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Record name 2-Ethyl-2-methylsuccinic acid
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Record name 631-31-2
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Record name 2-Ethyl-2-methylsuccinic acid
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Record name 2-ETHYL-2-METHYLSUCCINIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
M Lee, Y Jin, DH Kim - Bioorganic & medicinal chemistry, 1999 - Elsevier
… Biochemistry 1997, 36, 8710–8715) reported that 2-ethyl-2-methylsuccinic acid is a highly … complex of the enzyme formed with 2-ethyl-2-methylsuccinic acid revealed that at the active …
Number of citations: 27 www.sciencedirect.com
E Pękala, P Liana, P Kubowicz, B Powroźnik… - … /Genetic Toxicology and …, 2013 - Elsevier
… We found that all derivatives of 2-ethyl-2-methylsuccinic acid (… Generally, derivatives of 2-ethyl-2-methylsuccinic acid … , since derivatives of 2-ethyl-2-methylsuccinic acid did not inhibit the …
Number of citations: 25 www.sciencedirect.com
HS Lee, DH Kim - Bioorganic & medicinal chemistry, 2003 - Elsevier
… reported that 2-ethyl-2-methylsuccinic acid (2) is a highly potent inhibitor for CPA. The X-ray crystal structure of the complex of CPA formed with (R)-2 showed that the methyl group of …
Number of citations: 22 www.sciencedirect.com
CG Overberger, DW Wang, RK Hill… - The Journal of …, 1981 - ACS Publications
… This approach may be divided into three phases: (i) preparation of optically pure 5; (ii) assignment of configuration to 5 by correlation with 2-ethyl-2-methylsuccinic acid; (iii) conversion …
Number of citations: 43 pubs.acs.org
MR Cox, GA Ellestad, AJ Hannaford… - Journal of the …, 1965 - pubs.rsc.org
… propionic acid gave (+)-2-ethyl-2-methylsuccinic acid, the absolute configuration of which has … Our further investigations have shown that the 2-ethyl-2-methylsuccinic acid produced by …
Number of citations: 8 pubs.rsc.org
E Asante-Appiah - 1994 - macsphere.mcmaster.ca
… 2-Ethyl-2-methylsuccinic acid binds to carboxypeptidases A and B with dissociation constants of 1.1 X 10" M and 3.4 X 106 M respectively. The low dissociation constants …
Number of citations: 3 macsphere.mcmaster.ca
M Lee, DH Kim - Bioorganic & medicinal chemistry, 2000 - Elsevier
… The surprising finding of Asante-Appiah et al., 2 that 2-ethyl-2-methylsuccinic acid binds CPA … cavity resulting in the strengthening of the binding of 2-ethyl-2-methylsuccinic acid to CPA. …
Number of citations: 26 www.sciencedirect.com
RB Longmore, B Robinson - Journal of Pharmacy and …, 1969 - academic.oup.com
… These results have been consolidated by relating (Harris, Robertson & Whalley, 1958; Cox, Ellestad & others, 1965) the configuration of (+)-2-ethyl-2-methylsuccinic acid to the …
Number of citations: 7 academic.oup.com
K Qian, RY Kuo, CH Chen, L Huang… - Journal of medicinal …, 2010 - ACS Publications
… The synthesis of 12 started from the commercially available 2-ethyl-2-methylsuccinic acid (31), which was stirred in trifluoroacetic anhydride (TFAA) to form 2-ethyl-2-methylsuccinic …
Number of citations: 86 pubs.acs.org
LS Choi - 1986 - search.proquest.com
… 2-Ethyl-2-methylsuccinic Acid There are seven kinds of carbons : two kinds of primary, two kinds of secondary, one kind of quaternary, and two kinds of carboxyl, carbons . Based on …
Number of citations: 0 search.proquest.com

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